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molecular formula C11H12N2 B8318481 2-(3'-Aminobenzyl)pyrrole

2-(3'-Aminobenzyl)pyrrole

Cat. No. B8318481
M. Wt: 172.23 g/mol
InChI Key: PNNYAZGEIIWJBE-UHFFFAOYSA-N
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Patent
US04826869

Procedure details

A 2-(3'-amino-α-hydroxybenzyl)pyrrole is dissolved in an inert organic solvent (such as a lower alkanol, preferably methanol), cooled to about -20° to 10° C., preferably -5° C., and treated with a molar excess of a reducing agent (such as sodium cyanoborohydride in glacial acetic acid). The reaction mixture is allowed to warm to about ambient temperature and is stirred for a period of about 0.5 to 36 hours, preferably 1 to 18 hours, and most preferably about 2 hours. The reaction is then quenched (e.g., with saturated sodium carbonate) and extracted with ethyl acetate. The extract is washed with water, dried and evaporated in vacuo, and then purified, e.g., by column chromatography over slica gel, to obtain the 2-(3'-aminobenzyl)pyrrole of Formula 11.
Name
2-(3'-amino-α-hydroxybenzyl)pyrrole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lower alkanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[CH:5]([C:7]1[NH:8][CH:9]=[CH:10][CH:11]=1)O.C([BH3-])#N.[Na+]>CO.C(O)(=O)C>[NH2:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][CH:14]=1)[CH2:5][C:7]1[NH:8][CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
2-(3'-amino-α-hydroxybenzyl)pyrrole
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(O)C=2NC=CC2)C=CC1
Name
lower alkanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
is stirred for a period of about 0.5 to 36 hours, preferably 1 to 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to about ambient temperature
CUSTOM
Type
CUSTOM
Details
most preferably about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction is then quenched (e.g., with saturated sodium carbonate)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
9.5 (± 8.5) h
Name
Type
product
Smiles
NC=1C=C(CC=2NC=CC2)C=CC1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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